molecular formula C24H21NO4 B2521068 N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]furan-2-carboxamide CAS No. 923132-06-3

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]furan-2-carboxamide

Cat. No. B2521068
CAS RN: 923132-06-3
M. Wt: 387.435
InChI Key: CPDXQCMGCAOTDB-UHFFFAOYSA-N
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Description

“N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]furan-2-carboxamide” is a compound that has been studied for its potential inhibitory effects on the SARS-CoV 3CL protease . This protease is a key enzyme in the life cycle of the SARS-CoV virus, and inhibiting it can potentially stop the virus from replicating .


Synthesis Analysis

The synthesis of this compound involved a multicomponent Ugi reaction, which was used to rapidly explore structure-activity relationships within the S1’, S1, and S2 enzyme binding pockets .


Molecular Structure Analysis

The X-ray structure of SARS-CoV 3CLpro bound with this compound was instrumental in guiding subsequent rounds of chemistry optimization . The structure of the compound was determined using X-ray diffraction with a resolution of 1.96 Å .

Mechanism of Action

Target of Action

The primary target of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]furan-2-carboxamide is the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease . This enzyme plays a crucial role in the life cycle of the SARS-CoV, making it an attractive target for therapeutic intervention.

Mode of Action

Unlike many reported coronavirus 3CL protease inhibitors that act via covalent modification of the enzyme, this compound is a noncovalent inhibitor . It interacts with the enzyme’s binding pockets (S1’, S1, and S2), inhibiting its activity and thus preventing the virus from replicating .

Biochemical Pathways

The inhibition of the SARS-CoV 3CL protease disrupts the viral life cycle. The 3CL protease is responsible for processing the polyproteins that are translated from the viral RNA. By inhibiting this enzyme, the compound prevents the production of functional viral proteins, thereby stopping the virus from replicating .

Result of Action

The result of the compound’s action is the inhibition of SARS-CoV replication . By blocking the activity of the 3CL protease, the compound prevents the virus from producing the proteins it needs to replicate. This could potentially stop the spread of the virus in the host organism .

Future Directions

The compound provides an excellent starting point for the further design and refinement of 3CLpro inhibitors that act by a noncovalent mechanism of action . Future research could focus on optimizing the structure of this compound to increase its inhibitory activity and exploring its potential as a therapeutic agent for SARS-CoV and other related viruses .

properties

IUPAC Name

N-[2-(4-tert-butylphenyl)-4-oxochromen-7-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4/c1-24(2,3)16-8-6-15(7-9-16)21-14-19(26)18-11-10-17(13-22(18)29-21)25-23(27)20-5-4-12-28-20/h4-14H,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPDXQCMGCAOTDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]furan-2-carboxamide

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